6-Hydroxyflavone

Antiproliferative Breast Cancer MDA-MB-231

Procure 6-Hydroxyflavone (≥98%, CAS 6665-83-4) for rigorous structure-activity relationship studies—generic flavone or positional isomers (3-, 5-, 7-hydroxyflavone) cannot substitute. The 6-OH group confers noncompetitive CYP2C9 inhibition (unique allosteric binding near Phe100), 8.4–14.6× potency advantage in TNBC models (IC50 3.4 μM vs. MDA-MB-231), anxiolytic GABAergic activity without sedation, and anti-inflammatory efficacy (IC50 ~2.0 μM in mesangial cells). Ideal for hit-to-lead campaigns, IVIVE studies, and rational flavone scaffold optimization.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
CAS No. 6665-83-4
Cat. No. B191506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyflavone
CAS6665-83-4
Synonyms6-hydroxyflavone
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
InChIInChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9,16H
InChIKeyGPZYYYGYCRFPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyflavone (CAS 6665-83-4) for Research and Development: A Technical Sourcing Overview


6-Hydroxyflavone (CAS 6665-83-4) is a monohydroxylated flavone with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol, characterized by a hydroxyl group at the 6-position of the flavone backbone [1]. This naturally occurring flavonoid, found in plants such as *Barleria prionitis* and *Scutellaria baicalensis*, serves as a key scaffold in medicinal chemistry and pharmacological research [2]. Its procurement value is rooted in its unique hydroxyl positioning, which confers distinct biological activities, pharmacokinetic interactions, and reactivity profiles compared to other flavone derivatives [3].

6-Hydroxyflavone Sourcing Risks: Why Positional Isomers and Unmodified Flavone Are Not Acceptable Substitutes


Flavones are not a homogeneous class; the position of a single hydroxyl group dramatically alters pharmacological activity, metabolic stability, and molecular target engagement [1]. For instance, while 6-hydroxyflavone exhibits potent antiproliferative activity against MDA-MB-231 cells (IC50 = 3.4 μM), its positional isomer 7-hydroxyflavone or the parent compound flavone show markedly reduced or no activity in similar assays [2]. Furthermore, 6-hydroxyflavone acts as a noncompetitive inhibitor of CYP2C9, whereas related flavonoids are competitive inhibitors, leading to fundamentally different drug-drug interaction profiles [3]. Generic substitution of 6-hydroxyflavone with flavone or other hydroxylated derivatives—such as 3-hydroxyflavone or 5-hydroxyflavone—without rigorous validation introduces significant experimental variability and invalidates structure-activity relationship (SAR) studies, as each positional isomer possesses a unique pharmacological fingerprint [4].

6-Hydroxyflavone (CAS 6665-83-4) Quantified Differentiation: Comparative Activity Data for Informed Procurement


Superior Antiproliferative Activity Against Triple-Negative Breast Cancer Cells Versus Flavone and Its Oxime Derivatives

6-Hydroxyflavone demonstrates significantly superior antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231 compared to unmodified flavone and a series of flavone oxime ethers. In a direct comparison, 6-hydroxyflavone exhibited an IC50 of 3.4 μM, while flavone oxime ether derivatives displayed IC50 values ranging from 28.7 to 49.5 μM against the same cell line [1]. The presence of the hydroxyl group at the 6-position of the flavone system was identified as essential for improving the sensitivity of these cells [2].

Antiproliferative Breast Cancer MDA-MB-231

Distinct GABAA Receptor Subtype Selectivity Profile Versus Structurally Related Flavones

6-Hydroxyflavone exhibits a unique GABAA receptor subtype selectivity profile compared to its 6-halogenated analogues. In whole-cell patch clamp studies on HEK 293T cells expressing recombinant GABAA receptor subtypes, 6-hydroxyflavone displayed a significant preference for α2- and α3-containing subtypes, which are associated with anxiolytic effects, relative to α1- and α5-containing subtypes [1]. In contrast, 6-fluoroflavone and 6-chloroflavone acted as neutralizing modulators, and 6,2′-dihydroxyflavone was a negative modulator, demonstrating that even minor substitutions at the 6-position drastically alter pharmacological efficacy [2]. This selectivity translated in vivo: in mice, 6-hydroxyflavone produced an anxiolytic-like effect in the elevated plus-maze test without causing sedation, motor incoordination, or cognitive impairment [3].

GABAA Receptor Anxiolytic Subtype Selectivity

Unique Noncompetitive CYP2C9 Inhibition Mechanism Versus Other Flavonoids

In an in vitro investigation of cytochrome P450 2C9 inhibition by a series of flavones and flavonols, 6-hydroxyflavone was found to be a noncompetitive inhibitor of CYP2C9-mediated diclofenac 4′-hydroxylation (Ki ≤ 2.2 μM), whereas all other flavonoids tested—including 7-hydroxyflavone, chrysin, baicalein, apigenin, luteolin, and quercetin—acted as competitive inhibitors [1]. Computer docking simulations and site-directed mutagenesis studies indicated that 6-hydroxyflavone binds to an allosteric site adjacent to Phe100, distinct from the substrate binding site occupied by competitive inhibitors such as flurbiprofen [2].

CYP2C9 Drug-Drug Interaction Flavonoid

Potent Anti-Inflammatory Activity in Kidney Mesangial Cells Outperforms Polyhydroxylated Flavones

In a comparative study of nineteen mono-, di-, and polyhydroxylated flavones, 6-hydroxyflavone exhibited high anti-inflammatory activity in rat kidney mesangial cells stimulated with lipopolysaccharide (LPS), with an IC50 in the range of 2.0 μM [1]. This potency was superior to that of well-studied polyhydroxylated flavones such as fisetin, quercetin, morin, tricetin, gossypetin, apigenin, and myricetin [2]. Importantly, the anti-inflammatory effect was not due to direct quenching of nitric oxide (NO) radicals, but rather through inhibition of LPS-induced downstream inducible NO synthase (iNOS) expression [3].

Anti-inflammatory Glomerulonephritis Nitric Oxide

Enhanced Tracheal Relaxant Activity Over Unsubstituted Flavone

In a comprehensive structure-activity relationship study of 26 flavonoids on isolated guinea pig trachea, the introduction of a hydroxy group at position C-6 of flavone was found to increase tracheal relaxant activity compared to unsubstituted flavone [1]. While exact IC50 values for 6-hydroxyflavone and flavone are not provided in the abstract, the study clearly establishes that C-6 hydroxylation enhances potency [2]. Conversely, methoxylation of the C-6 hydroxy group abolishes the relaxant effect entirely, underscoring the critical role of the free hydroxyl at this position [3].

Tracheal Relaxant Flavone SAR

Moderate Antibacterial Activity with Bactericidal Profile Against Pseudomonas aeruginosa

In a bioprospection study comparing flavone and its hydroxylated derivatives (3-hydroxyflavone, 5-hydroxyflavone, and 6-hydroxyflavone), all compounds exhibited moderate antibacterial activity against Gram-positive and Gram-negative strains. Notably, 6-hydroxyflavone demonstrated a bactericidal effect at 200 μg/mL against Pseudomonas aeruginosa ATCC 8027, Staphylococcus aureus ATCC 25619, and Escherichia coli 104, whereas other flavonoids in the panel displayed bacteriostatic action [1]. The minimum inhibitory concentration (MIC50) for flavone was 100 μg/mL, while for the hydroxylated derivatives, including 6-hydroxyflavone, the MIC50 was 200 μg/mL [2].

Antibacterial Bactericidal Flavonoid

6-Hydroxyflavone (CAS 6665-83-4) Optimal Use Cases: Research Applications Supported by Quantitative Evidence


Oncology Drug Discovery: Lead Scaffold for Triple-Negative Breast Cancer Therapeutics

Procure 6-hydroxyflavone for hit-to-lead campaigns targeting triple-negative breast cancer (TNBC). Its IC50 of 3.4 μM against MDA-MB-231 cells provides a robust starting point for medicinal chemistry optimization, offering a 8.4- to 14.6-fold potency advantage over flavone oxime ether derivatives [1]. The 6-hydroxy group is essential for activity; derivatization strategies should preserve or modify this moiety to enhance potency and selectivity [2].

Neuroscience Research: Investigating GABAA Receptor Subtype-Selective Pharmacology

Utilize 6-hydroxyflavone as a selective pharmacological tool to dissect the roles of α2- and α3-containing GABAA receptor subtypes in anxiety and neuronal signaling. Unlike benzodiazepines, 6-hydroxyflavone produces anxiolytic effects without sedation or motor impairment in rodent models, enabling cleaner behavioral and electrophysiological studies [1]. Its distinct efficacy profile compared to 6-halogenated flavones also makes it valuable for SAR studies exploring 6-substitution effects on GABAergic modulation [2].

Drug Metabolism and Pharmacokinetics (DMPK): CYP2C9 Inhibition Studies

Employ 6-hydroxyflavone as a probe for investigating noncompetitive, allosteric inhibition of CYP2C9. Its unique binding mode near Phe100 provides a mechanistic contrast to the competitive inhibition exhibited by other flavonoids [1]. This compound is particularly suitable for in vitro-in vivo extrapolation (IVIVE) studies, assessment of flavonoid-drug interaction potential, and structure-based design of CYP2C9 inhibitors with novel binding modes [2].

Inflammation and Nephrology Research: Developing Novel Anti-Glomerulonephritis Agents

Select 6-hydroxyflavone as a lead compound for developing anti-inflammatory therapies targeting glomerulonephritis and other kidney inflammatory diseases. With an IC50 of ~2.0 μM in LPS-stimulated mesangial cells, it outperforms more complex polyhydroxylated flavones and acts via inhibition of iNOS expression rather than direct radical scavenging [1]. Its 6-methoxy derivative (IC50 = 192 nM) further demonstrates the potential of this scaffold for rational optimization [2].

Antimicrobial Research: Developing Bactericidal Flavonoid-Based Agents

Incorporate 6-hydroxyflavone into antimicrobial screening cascades as a bactericidal lead compound. At 200 μg/mL, it kills P. aeruginosa, S. aureus, and E. coli, unlike structurally related flavones which are merely bacteriostatic [1]. This bactericidal property warrants further investigation into its mechanism of action and potential for development as a topical or systemic antibacterial agent, particularly against biofilm-associated infections [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.